molecular formula C16H40N4V B12306807 diethylazanide;vanadium(4+)

diethylazanide;vanadium(4+)

Cat. No.: B12306807
M. Wt: 339.46 g/mol
InChI Key: TYAFTSSBHXMDSM-UHFFFAOYSA-N
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Description

Diethylazanide;vanadium(4+) is a coordination compound that features vanadium in its +4 oxidation state Vanadium compounds are known for their diverse oxidation states and their ability to form various coordination complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylazanide;vanadium(4+) typically involves the reaction of vanadium(IV) chloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction can be represented as:

VCl4+2Et2NHV(NEt2)2+4HCl\text{VCl}_4 + 2 \text{Et}_2\text{NH} \rightarrow \text{V(NEt}_2\text{)}_2 + 4 \text{HCl} VCl4​+2Et2​NH→V(NEt2​)2​+4HCl

Industrial Production Methods

Industrial production of diethylazanide;vanadium(4+) may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethylazanide;vanadium(4+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to lower oxidation states, such as vanadium(III) or vanadium(II).

    Substitution: Ligand substitution reactions can occur, where the diethylazanide ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

    Oxidation: Higher oxidation state vanadium compounds, such as vanadium(V) oxides.

    Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Diethylazanide;vanadium(4+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its antidiabetic and anticancer properties.

    Industry: Utilized in the production of advanced materials and as a precursor for other vanadium compounds.

Mechanism of Action

The mechanism of action of diethylazanide;vanadium(4+) involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in signal transduction pathways. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Vanadyl sulfate (VOSO4): Another vanadium(IV) compound with similar oxidation states but different ligands.

    Vanadium pentoxide (V2O5): A vanadium(V) compound with different oxidation states and applications.

    Ammonium metavanadate (NH4VO3): A vanadium(V) compound used in different industrial applications.

Uniqueness

Diethylazanide;vanadium(4+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H40N4V

Molecular Weight

339.46 g/mol

IUPAC Name

diethylazanide;vanadium(4+)

InChI

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

TYAFTSSBHXMDSM-UHFFFAOYSA-N

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4]

Origin of Product

United States

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